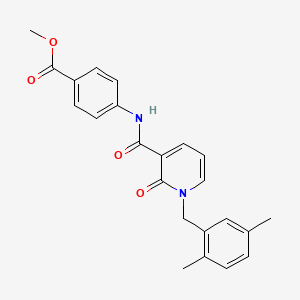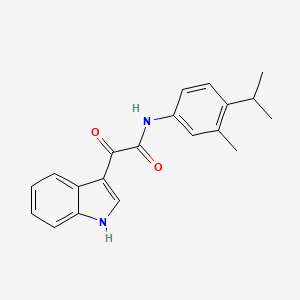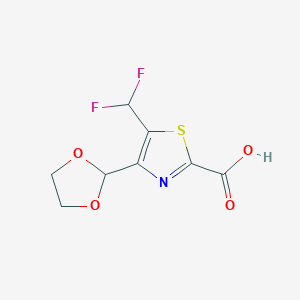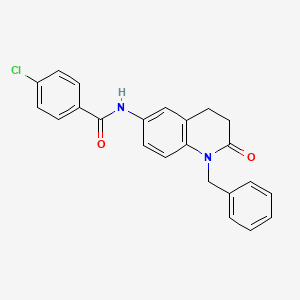![molecular formula C17H21N3O2S B2841618 3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione CAS No. 860644-69-5](/img/structure/B2841618.png)
3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Design Strategy for Electrochromic Materials
Researchers have been exploring solution-processable red electrochromic materials for potential device fabrications. A study by Yin et al. (2018) focuses on the synthesis of red electrochromic polymers utilizing dimethoxybenzene derivatives, demonstrating rapid reversible switching and excellent cycling stability, suggesting their promise for high-performance red electrochrome applications (Yin et al., 2018).
Stereoselective Synthesis and Structural Study
Mabied et al. (2016) describe the stereoselective synthesis of a compound structurally related to triazatricyclo dodecenes, providing insight into its crystal structure, vibrational frequencies, and molecular electrostatic potential. This study contributes to understanding the structural and electronic properties of such compounds (Mabied et al., 2016).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases derived from oxadiazole and their in vitro activities against various pathogens and cancer cell lines highlight the potential of dimethoxyphenyl derivatives in therapeutic applications, as investigated by Al-Wahaibi et al. (2021) (Al-Wahaibi et al., 2021).
Synthesis of Tricyclo Diones
Research by Maki et al. (1993) on the synthesis of tricyclo diones from phenols with olefin groups suggests the versatility of dimethoxyphenol derivatives in organic synthesis, providing pathways to novel compounds with potential applications across various fields (Maki et al., 1993).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-11-3-4-13(22-2)12(9-11)15-16-14(18-17(23)19-15)10-5-7-20(16)8-6-10/h3-4,9-10,15H,5-8H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNBMMYJAYSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4CCN3CC4)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)
![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2841546.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)



![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)

